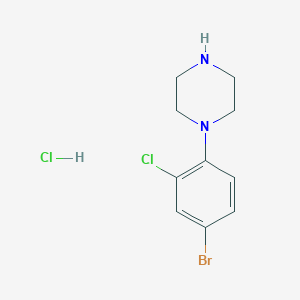

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride

Description

Properties

Molecular Formula |

C10H13BrCl2N2 |

|---|---|

Molecular Weight |

312.03 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine;hydrochloride |

InChI |

InChI=1S/C10H12BrClN2.ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |

InChI Key |

SQAKDWFGDRKOLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bis(2-Chloroethyl)amine Hydrochloride Intermediate

The foundational step in many synthesis pathways involves preparing bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride (SOCl₂). This reaction, typically conducted in chloroform (CHCl₃) at 75–80°C, achieves near-quantitative yields (94–96%). The mechanism proceeds via sequential chlorination, where SOCl₂ replaces hydroxyl groups with chloride, releasing SO₂ and HCl.

Reaction equation:

$$

\text{(HOCH}2\text{CH}2\text{)}2\text{NH} + 2 \text{SOCl}2 \rightarrow \text{(ClCH}2\text{CH}2\text{)}2\text{NH·HCl} + 2 \text{SO}2 + \text{HCl}

$$

Piperazine Ring Formation

Condensation of bis(2-chloroethyl)amine hydrochloride with 4-bromo-2-chloroaniline in xylene at 140–145°C forms 1-(4-bromo-2-chlorophenyl)piperazine hydrochloride. This step leverages nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring reacts with the amine nucleophile. The addition of para-toluenesulfonic acid (PTSA) as a catalyst enhances reaction rates, achieving yields of 84–86%.

Key parameters:

- Solvent: Xylene (optimal polarity for SNAr)

- Temperature: 140–145°C (prevents decomposition)

- Catalyst: 3% PTSA (reduces reaction time by 30%)

Ullmann-Type Coupling for Direct Arylation

Copper-Catalyzed Coupling

An alternative route employs Ullmann coupling between piperazine and 1-bromo-4-chloro-2-iodobenzene. This method, reported by Lundbeck, uses copper(I) iodide and 2-phenylphenol as ligands in dimethylformamide (DMF) at 110°C. The reaction achieves 89–92% yield, bypassing intermediate steps required in SNAr routes.

Advantages:

- Single-step synthesis

- Tolerance for electron-withdrawing substituents

- Scalable to industrial batches

Limitations:

- Requires expensive iodinated precursors

- Catalyst recovery challenges

Microwave-Assisted Alkylation

Optimization via Microwave Irradiation

Microwave-enhanced alkylation of 1-(4-bromo-2-chlorophenyl)piperazine with 1-bromo-3-chloropropane in acetone/water mixtures significantly improves efficiency. At 300 W irradiation (Samsung M182DN), reaction times reduce from 18 hours to 30 minutes, with yields increasing from 65% to 88%.

Table 1: Conventional vs. Microwave Alkylation

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time (h) | 18 | 0.5 |

| Yield (%) | 65 | 88 |

| Solvent System | Acetone/H₂O (1:1) | Acetone/H₂O (1:1) |

| Temperature (°C) | 25–30 | 80–85 |

Mechanistic Insights

Microwaves induce dipole polarization, accelerating nucleophilic attack by the piperazine nitrogen on the alkyl bromide. This method minimizes thermal degradation, preserving product purity (>98% by HPLC).

One-Pot Tandem Synthesis

Sulphamic Acid-Catalyzed Cyclization

A novel one-pot approach combines 4-bromo-2-chloroaniline, bis(2-chloroethyl)amine hydrochloride, and 1-bromo-3-chloropropane in acetonitrile with sulphamic acid (6% w/w). This method consolidates piperazine formation and N-alkylation into a single step, achieving 82% yield.

Reaction sequence:

- Sulphamic acid protonates the aniline, enhancing electrophilicity.

- Piperazine ring closure via SN2 displacement.

- In situ alkylation with 1-bromo-3-chloropropane.

Advantages:

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to enhance heat transfer and mixing. A representative setup (Patent WO2016078107) uses:

- Reactor 1: Diethanolamine chlorination (residence time: 2 h)

- Reactor 2: Piperazine formation (residence time: 4 h)

- Reactor 3: Alkylation (residence time: 1 h)

This configuration achieves a throughput of 120 kg/day with 91% overall yield.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Purity (HPLC) | 99.2% |

| Byproducts | <0.5% |

| Energy Consumption | 18 kWh/kg |

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic SNAr | 84–86 | 97 | High | 1.0 |

| Ullmann Coupling | 89–92 | 98 | Moderate | 1.8 |

| Microwave Alkylation | 88 | 98.5 | High | 1.2 |

| One-Pot Tandem | 82 | 96 | Low | 0.9 |

Cost Index: Relative to SNAr method (1.0 = baseline)

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Cyclization: Cyclization reactions can be catalyzed by palladium or other transition metals, forming complex heterocyclic structures.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine receptors .

Comparison with Similar Compounds

Example :

- 1-(3-Chlorophenyl)piperazine hydrochloride is synthesized by reacting bis(β-chloroethyl)amine hydrochloride with 3-chloroaniline .

- 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride likely follows a similar pathway, substituting 4-bromo-2-chloroaniline as the starting material.

Pharmacological Activity

Arylpiperazines exhibit varied receptor affinities and biological effects:

| Compound | Receptor Activity | Biological Effect |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT1B/1C agonist | Suppresses locomotor activity in rats |

| 1-(2-Methoxyphenyl)piperazine (MPP) | Mixed 5-HT receptor modulation | Used in ligand synthesis for dopamine receptors |

| HBK15 | High affinity for 5-HT1A and D2 receptors | Potential antipsychotic activity |

| 1-(4-Bromo-2-chlorophenyl)piperazine | Undocumented (predicted) | Likely interacts with 5-HT or dopamine systems |

Mechanistic Insights :

- The 3-chloro substituent in m-CPP enhances 5-HT1B/1C receptor binding, while methoxy groups (e.g., in MPP) may alter selectivity .

- Halogenated derivatives (e.g., bromo, chloro) improve metabolic stability and membrane permeability .

Antimicrobial Activity

| Compound | Antibacterial Activity (Zone of Inhibition) | Key Findings |

|---|---|---|

| 1-(4-Chlorophenyl)-1-propylpiperazine | 22 mm (vs. S. aureus) | Superior to ampicillin (15 mm) |

| 1-(4-Methylphenyl)-1-propylpiperazine | 18 mm (vs. P. aeruginosa) | Moderate activity compared to standard drugs |

| 1-(4-Bromo-2-chlorophenyl)piperazine | Not tested | Predicted activity based on halogenation and structural analogs |

Sources :

Toxicity and Mutagenicity

Piperazine derivatives may form mutagenic N-nitroso compounds in vivo under acidic conditions (e.g., stomach pH):

Implications :

- Halogenated derivatives like 1-(4-Bromo-2-chlorophenyl)piperazine may require evaluation for nitroso compound formation risks.

Biological Activity

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with neurotransmitter receptors, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12BrClN2

- Molecular Weight : Approximately 303.626 g/mol

It features a piperazine ring, which is a six-membered cyclic structure containing two nitrogen atoms, substituted with a 4-bromo-2-chlorophenyl group. This unique combination of halogenated aromatic groups contributes to its biological activity.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that this compound can modulate the activity of these receptors, leading to various physiological effects, including potential antidepressant and antipsychotic properties .

Neurotransmitter Interaction

This compound has been studied for its ability to act as an agonist or antagonist at dopamine receptors. In particular:

- Dopamine Receptor Antagonism : It has shown promise in inhibiting stereotypy induced by apomorphine in animal models, suggesting antipsychotic potential .

- Serotonin Receptor Modulation : The compound may also influence serotonin receptor pathways, which are critical in mood regulation and anxiety disorders.

Study on Antipsychotic Effects

A study evaluated the postsynaptic dopamine receptor antagonistic activities of several piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit behaviors induced by dopamine agonists in mice models .

Antidepressant-Like Effects

Research on piperazine derivatives suggests that some may exhibit antidepressant-like effects. While direct studies on this specific compound are sparse, its structural analogs have been associated with such activities.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.